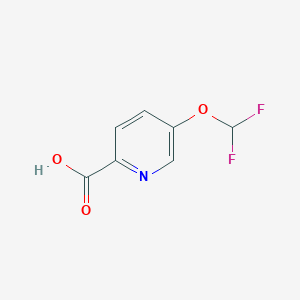

5-(Difluoromethoxy)picolinic acid

Overview

Scientific Research Applications

Pharmacology: Antiviral Research

5-(Difluoromethoxy)picolinic acid: has shown promise in antiviral research, particularly related to its structural analog, picolinic acid. Picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It acts by inhibiting viral-cellular membrane fusion, which is a critical step in viral entry into host cells. This property could be leveraged in the design of new antiviral drugs, potentially contributing to the management of viral outbreaks.

Biochemistry: Anticancer Activities

In the field of biochemistry, derivatives of picolinic acid have been explored for their anticancer activities. Studies have shown that certain picolinic acid complexes can induce apoptosis in cancer cells and may serve as potential chemotherapeutic agents . The difluoromethoxy group could potentially enhance these properties, leading to more effective cancer treatments.

Material Science: Chelating Agent

Picolinic acid derivatives are known to act as chelating agents, binding to metal ions. This property is significant in material science for the synthesis of new materials and catalysts. The addition of a difluoromethoxy group could modify the electronic properties of the molecule, potentially leading to novel applications in catalysis and material synthesis .

Environmental Science: Water Treatment

Picolinic acid has been used to assist the Fenton reaction in water treatment, which is an advanced oxidation process for the degradation of organic pollutants . The difluoromethoxy substitution could influence the reactivity and selectivity of the molecule, offering new ways to enhance water purification methods.

Medical Diagnostics: Viral Inhibition

The structural analog of 5-(Difluoromethoxy)picolinic acid , picolinic acid, has demonstrated effectiveness in inhibiting viral replication, which could be significant in medical diagnostics . By interfering with viral entry, it could serve as a tool for developing diagnostic assays that assess viral infectivity or screen for antiviral compounds.

Biotechnology: Antiviral Therapeutics

In biotechnology, the broad-spectrum antiviral properties of picolinic acid derivatives could lead to the development of new therapeutic agents . The difluoromethoxy group might enhance these properties, contributing to the creation of more potent antiviral drugs.

Agriculture: Crop Protection

Picolinic acid derivatives are used in agriculture as herbicides due to their ability to control broadleaf weeds . The introduction of a difluoromethoxy group could potentially result in herbicides with improved properties, such as increased selectivity and reduced environmental impact.

Mechanism of Action

Target of Action

The primary target of 5-(Difluoromethoxy)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are a type of protein that plays a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(Difluoromethoxy)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of ZFPs, which are involved in viral replication and packaging .

Biochemical Pathways

It is known that the compound plays a role in zinc transport . By binding to ZFPs and disrupting zinc binding, it potentially affects the pathways that involve these proteins .

Pharmacokinetics

The compound’s impact on bioavailability is likely to be significant given its ability to bind to zfps and disrupt zinc binding .

Result of Action

The molecular and cellular effects of 5-(Difluoromethoxy)picolinic acid’s action primarily involve the inhibition of ZFPs . This results in the disruption of viral replication and packaging, as well as normal cell homeostatic functions .

Action Environment

Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

5-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-5(6(11)12)10-3-4/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGGIPBAUKZCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)picolinic acid | |

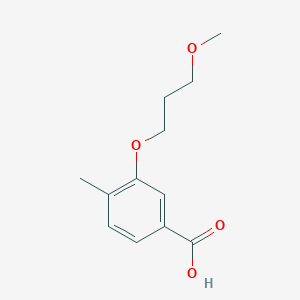

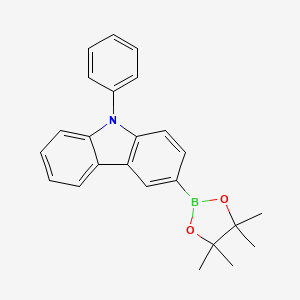

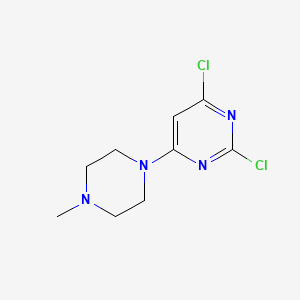

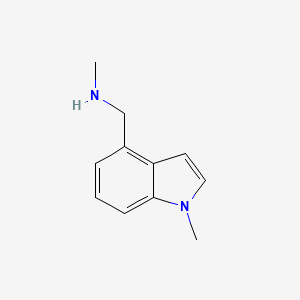

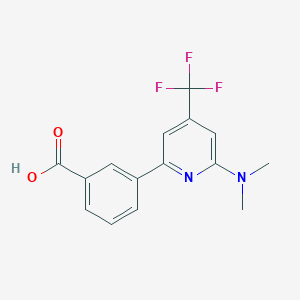

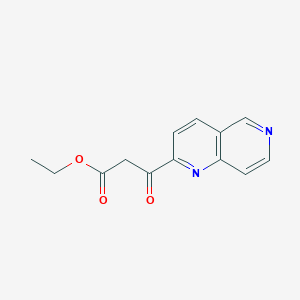

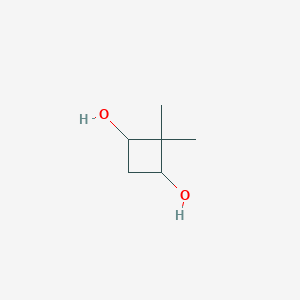

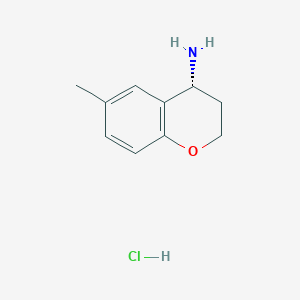

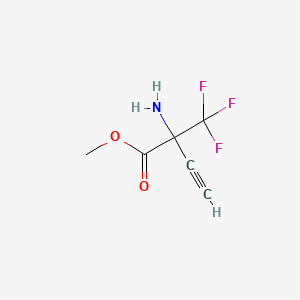

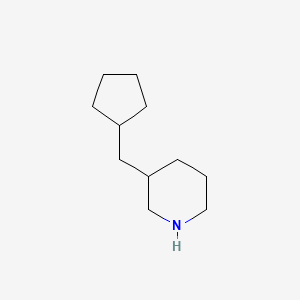

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dinitrophenyl)methyl]pentane-2,4-dione](/img/structure/B1456718.png)